7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-4-3-5-12(8-10)19-11(2)13-6-7-15-14-16-9-17-18(13)14/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOSMXBSJPXCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-methylphenol with ethyl bromoacetate to form an intermediate ester. This ester is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with formamide to yield the triazolopyrimidine core. Finally, the compound is alkylated with 3-methylphenoxyethyl bromide to produce the target molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Biological Activities
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has been investigated for various biological activities:
- Antiviral Activity : Research indicates that derivatives of this compound can inhibit influenza virus polymerase by disrupting essential protein-protein interactions required for viral replication .
- Anticancer Properties : Studies have demonstrated its potential as an anticancer agent. For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested against cancer cell lines (HT-1080 and Bel-7402). One compound exhibited IC50 values of 12.3 μM and 6.1 μM against these cell lines respectively, indicating strong anti-tumor activity .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
Case Study 1: Antitumor Activity
A study focused on synthesizing novel [1,2,4]triazolo[1,5-a]pyrimidines found that specific substitutions at the C-5 and C-6 positions significantly increased anticancer activity. Among the synthesized compounds, one derivative showed remarkable potency against tumor cell lines with an IC50 value as low as 6.1 μM .
Case Study 2: Antiviral Mechanism
Another investigation into the antiviral properties of related compounds revealed that they effectively inhibited the replication of the influenza virus by targeting polymerase complexes. The specific interactions at molecular levels were characterized using biophysical techniques .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Antiviral activity against influenza |
| 6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Anticancer properties |
| 5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Potential anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects .
Comparison with Similar Compounds
Key Notes
Structural Flexibility : The triazolo-pyrimidine core tolerates diverse substituents (alkoxy, halogen, heteroaromatics), enabling tailored bioactivity .
Bioactivity Drivers :
- Anticancer : Indole/benzothiazole hybrids enhance microtubule disruption .
- Anticonvulsant : Alkoxy chain length correlates with CNS penetration .
- Herbicidal : Sulfonyl groups outperform thioethers in ALS inhibition .
Synthetic Accessibility : Chlorinated intermediates (e.g., compound 4) enable scalable derivatization .
Unmet Needs: Pharmacokinetic data (e.g., bioavailability, metabolism) for 7-[1-(3-methylphenoxy)ethyl]-triazolo-pyrimidine remain unreported .
Biological Activity
7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with significant potential in pharmacology. Its unique structure, characterized by a triazolo-pyrimidine framework and a 3-methylphenoxy ethyl side chain, suggests diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H15N5O
- Molecular Weight : 269.31 g/mol
- CAS Number : 306979-61-3
The compound is synthesized through reactions involving 3-methylphenol and ethyl bromoacetate, followed by coupling with a triazolo-pyrimidine derivative. The specific substitution pattern of the phenoxy group is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in nucleotide metabolism and angiogenesis.
- Receptor Modulation : It may interact with specific receptors influencing cellular signaling pathways.
Biological Activity Overview
Antitumor Properties
A study evaluated the compound's effect on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in VEGF and MMP-9 expression, suggesting potential as an anticancer agent. The IC50 values for enzyme inhibition were comparable to established inhibitors like 7-Deazaxanthine (IC50 = 42.63 μM) .
Structure-Activity Relationship (SAR)
Research into the SAR of related triazolo-pyrimidines highlighted that modifications in the phenoxy group significantly affect biological activity. The presence of the 3-methyl group enhances lipophilicity and receptor binding affinity, which is critical for its pharmacological effects .
Comparative Studies
Comparative studies with similar compounds revealed that variations in substituents at the phenoxy position can lead to distinct biological profiles. For instance, compounds with electron-donating groups showed enhanced inhibitory effects on tumor growth compared to those with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
